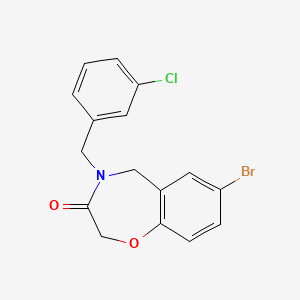

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines. It has been of great interest to researchers due to its potential application in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research has been focused on the synthesis and structural analysis of benzoxazepine derivatives. For instance, the practical synthesis of orally active antagonists showcases the methodologies for creating complex structures that include 7-bromo-1,4-benzoxazepine derivatives as key intermediates, demonstrating their utility in medicinal chemistry (Ikemoto et al., 2005). Similarly, unexpected bromine migration during the synthesis of thieno[3,4‐b][1,5]benzoxazepin-10-ones highlights the complexities and surprises encountered in synthetic organic chemistry (Press & Eudy, 1981). The process development for scalable synthesis of a benzoxazepine-containing kinase inhibitor indicates the compound's relevance in the development of pharmaceuticals (Naganathan et al., 2015).

Pharmacological Potential

Although specifics on 7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one were not directly available, research on related benzoxazepine derivatives has shown pharmacological potentials, such as dopaminergic activity, indicating the importance of these compounds in neuroscience and potential therapeutic applications. The study of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines for their dopaminergic activity suggests the pharmacological relevance of benzoxazepine derivatives in modulating dopamine receptors (Pfeiffer et al., 1982).

Modulation of Receptor-Mediated Currents

The modulation of GABA_A receptor-mediated currents by phenazepam and its metabolites, although not directly related to the compound , provides an example of how structurally similar benzodiazepine derivatives can influence neurotransmitter receptors, suggesting potential areas of research for benzoxazepine derivatives in understanding receptor dynamics and neuropharmacology (Kopanitsa et al., 2001).

Propiedades

IUPAC Name |

7-bromo-4-[(3-chlorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrClNO2/c17-13-4-5-15-12(7-13)9-19(16(20)10-21-15)8-11-2-1-3-14(18)6-11/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPOJRWJQUEBCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-4-(3-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2715589.png)

![2-[(6-Methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2715593.png)

![2-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2715595.png)

![3-benzyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2715599.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2715602.png)

![5-[(2-Chlorophenyl)methylsulfonyl]-1-(3-methoxyphenyl)tetrazole](/img/structure/B2715605.png)